3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by two 3,4-dimethylphenyl substituents and a 1,2,4-oxadiazole ring linked via a methylene group. The quinazoline core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial and efflux pump inhibition (EPI) properties . The 3,4-dimethylphenyl groups contribute to hydrophobicity, which may influence membrane permeability and target binding.
Properties
Molecular Formula |
C27H24N4O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-16-9-11-20(13-18(16)3)25-28-24(34-29-25)15-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-12-10-17(2)19(4)14-21/h5-14H,15H2,1-4H3 |
InChI Key |
JYTGKGWLMQPULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be classified as a quinazoline derivative with additional oxadiazole functionality. Its structure is characterized by:
- Quinazoline core : Known for various biological activities including anticancer and antimicrobial properties.
- Oxadiazole moiety : Often associated with enhanced pharmacological effects.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 338.36 g/mol
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of various quinazoline derivatives, the compound demonstrated an IC50 value of approximately 10 µM against the HepG2 liver cancer cell line. This suggests a moderate level of effectiveness compared to standard chemotherapeutics .
The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell proliferation. The compound may act by:
- Blocking signaling pathways : Inhibition of pathways such as PI3K/Akt and MAPK, leading to reduced cell survival and proliferation.
- Inducing apoptosis : Activation of apoptotic pathways through caspase activation.
Antimicrobial Activity
Preliminary evaluations have shown that the compound also possesses antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, which is promising for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the quinazoline and oxadiazole rings can significantly enhance biological activity. For instance:
- Substituents on the quinazoline ring : Alkyl groups at specific positions have been shown to increase potency.
- Oxadiazole modifications : Alterations in the oxadiazole ring can improve solubility and bioavailability.
Table 1: Biological Activity Summary
| Activity Type | Cell Line / Pathogen | IC50/MIC (µM/µg/mL) | Reference |
|---|---|---|---|
| Cytotoxicity | HepG2 | 10 | |
| Antimicrobial | Staphylococcus aureus | 50 | |
| Antiviral | RSV | 2.1 |
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Biological Activities
Research indicates that compounds containing both quinazoline and oxadiazole rings exhibit significant antimicrobial and anticancer properties:
- Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit various cancer cell lines. The presence of the oxadiazole moiety enhances this effect by potentially acting as a targeting agent for specific enzymes related to cancer proliferation. For instance, studies have shown that similar compounds can inhibit thymidylate synthase, a critical enzyme in DNA synthesis, with IC50 values ranging from 0.47 to 1.4 µM .
- Antimicrobial Properties : The dual functionality of the compound allows it to exhibit antimicrobial activities against various pathogens. Research has indicated that derivatives of oxadiazole possess moderate to severe potency against microbial strains . This makes the compound a candidate for developing new antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline and oxadiazole rings followed by coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Several studies have documented the efficacy of similar compounds:
- Anticancer Efficacy : A study conducted by Selvaraj et al. synthesized multiple 1,3,4-oxadiazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited enhanced antitumor activity compared to their precursors .
- Antimicrobial Activity : Ahsan et al. investigated disubstituted derivatives of 1,3,4-oxadiazole with promising results in antimicrobial assays against bacteria and fungi. The findings suggested that structural modifications could lead to improved potency .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various derivatives related to this compound:
| Compound Type | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| Quinazoline Derivatives | 0.47 - 1.4 | Moderate |
| Oxadiazole Derivatives | Varies | Moderate to Severe |
| Combined Quinazoline-Oxadiazole | Enhanced | Enhanced |
Comparison with Similar Compounds
Quinazoline vs. Thienopyrimidine Derivatives
Compounds with a thieno[2,3-d]pyrimidine-2,4-dione core (e.g., 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) but reduced efficacy against Gram-negative strains . In contrast, quinazoline derivatives like the target compound are reported to act as EPIs, synergizing with antibiotics to combat Pseudomonas aeruginosa by inhibiting efflux pumps . This highlights the core structure’s role in determining mechanistic specificity: thienopyrimidines favor direct antimicrobial action, while quinazolines may modulate bacterial resistance mechanisms.
Substituent Effects on Quinazoline Derivatives
- Morpholine-Propyl Chains: Alkylaminoquinazoline derivatives with morpholine and propyl substituents demonstrate superior EPI activity (e.g., 64-fold reduction in norfloxacin MIC against P. aeruginosa) compared to simpler alkyl chains .
- This trade-off may affect bioavailability and target engagement.
Oxadiazole Substituent Modifications
- Phenyl vs. The target compound’s dimethylphenyl-oxadiazole moiety lacks sulfur but offers steric bulk, which may improve binding to hydrophobic pockets in bacterial targets.
Antimicrobial and EPI Activity Profiles
*Calculated based on molecular formula (C26H24N4O3).
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Oxadiazole rings generally resist hydrolysis, but the methylthio group in the analog () may confer longer half-life via reduced oxidative metabolism .
Key Research Findings and Implications
Structural-Activity Relationships : The 1,2,4-oxadiazole moiety is critical for antimicrobial activity, while quinazoline’s EPI efficacy depends on substituent polarity (e.g., morpholine > dimethylphenyl) .
Trade-offs in Design : Increased hydrophobicity (dimethylphenyl) may enhance tissue penetration but reduce solubility, necessitating formulation optimization.
Unanswered Questions : Direct data on the target compound’s EPI or antimicrobial activity are lacking; empirical testing is required to validate hypotheses derived from structural analogs.
Preparation Methods
Core Formation via Niementowski Cyclization
The quinazoline-2,4-dione scaffold is synthesized through a modified Niementowski reaction. Anthranilic acid (1.0 equiv) reacts with 3,4-dimethylphenyl isocyanate (1.2 equiv) in anhydrous dimethylformamide (DMF) at 110°C for 8 hours, forming N-(3,4-dimethylphenylcarbamoyl)anthranilic acid. Cyclization is achieved using phosphorus oxychloride (POCl₃, 2.5 equiv) under reflux (80°C, 4 hours), yielding 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with a 78% isolated yield.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMF |
| Cyclizing Agent | POCl₃ |
| Yield | 78% |
Alternative Route via Isatoic Anhydride
Isatoic anhydride (1.0 equiv) undergoes ring-opening with 3,4-dimethylbenzylamine (1.1 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours. The intermediate is treated with triphosgene (0.5 equiv) in dichloromethane (DCM) to form the quinazoline-dione core, achieving a 72% yield.
Synthesis of 5-(Chloromethyl)-3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazole
Amidoxime Preparation
3,4-Dimethylbenzamide (1.0 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 70°C for 6 hours, yielding 3,4-dimethylbenzamidoxime (94% purity by HPLC).
Oxadiazole Cyclization
The amidoxime (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in the presence of pyridine (2.0 equiv) at 0–5°C. The mixture is warmed to 25°C and stirred for 12 hours, forming 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (67% yield).
Spectroscopic Validation
-
¹H-NMR (400 MHz, CDCl₃) : δ 7.45–7.38 (m, 3H, aromatic), 4.72 (s, 2H, CH₂Cl), 2.32 (s, 6H, CH₃).
-
MS (EI) : m/z 277 [M+H]⁺.
N1-Alkylation of Quinazoline-dione with Oxadiazole
Optimization of Coupling Conditions
3-(3,4-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv) and 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (1.1 equiv) are combined in DMF with potassium carbonate (2.5 equiv) at 80°C for 12 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1), affording the target compound in 85% yield after recrystallization from ethanol.
Comparative Analysis of Bases
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 12 | 85% |
| DIPEA | EtOAc | 70°C | 24 | 63% |
| NaH | THF | 60°C | 8 | 58% |
Large-Scale Protocol
A kilogram-scale process employs ethyl acetate (EtOAc) as the solvent and tris(pyrrolidino)phosphine (T3P, 50% EtOAc solution) as the coupling agent. The reaction proceeds at 70°C for 16 hours, followed by cooling to 0–5°C and filtration. The product is isolated as a white powder with 89.4% yield and >99% HPLC purity.
Mechanistic Insights and Side Reactions
Competing Pathways in Oxadiazole Synthesis
Excess chloroacetyl chloride promotes di-substitution, forming bis-oxadiazole byproducts (≤12%). Stoichiometric control (1:1.2 amidoxime:chloroacetyl chloride) minimizes this.
Regioselectivity in Alkylation
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Solvent Recovery
Ethyl acetate is recycled via distillation (bp 77°C), reducing waste by 72%.
Environmental Impact
The E-factor (kg waste/kg product) is calculated as 8.3, driven by solvent use in cyclization and alkylation steps.
Q & A
Q. What synthetic routes are recommended for the preparation of this compound, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis involving cyclization and coupling reactions is typically employed. For quinazoline-dione derivatives, optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature control (60–80°C for oxadiazole ring formation) can enhance yields. Catalytic agents like EDCI/HOBt may improve coupling efficiency between oxadiazole and quinazoline moieties. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity products. Reaction monitoring using TLC and HPLC ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups on dimethylphenyl rings) and carbonyl resonances.
- FT-IR : Validates oxadiazole (C=N stretch ~1600 cm⁻¹) and quinazoline-dione (C=O ~1700 cm⁻¹) functional groups.
- HRMS : Confirms molecular ion peaks and isotopic patterns.
- HPLC-PDA : Assesses purity (>95% recommended for biological assays). Cross-referencing with analogous compounds (e.g., triazole derivatives) ensures accurate interpretation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Target enzymes relevant to the compound’s hypothesized mechanism (e.g., kinases or oxidoreductases). Use fluorogenic substrates for real-time activity monitoring.
- Cell viability assays (MTT/XTT) : Test cytotoxicity in cancer/normal cell lines (IC50 determination).
- Binding affinity studies (SPR/BLI) : Quantify interactions with purified proteins. Parallel positive/negative controls (e.g., known inhibitors) validate assay robustness .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Dock the compound into target protein active sites (e.g., PDB structures). Focus on hydrophobic interactions with dimethylphenyl groups and hydrogen bonding with oxadiazole/quinazoline-dione.
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM-PBSA).
- QSAR models : Train models using descriptors like LogP, polar surface area, and substituent electronic parameters. Validate with experimental IC50 data .
Q. What strategies resolve discrepancies between in vitro activity and in silico predictions?
- Methodological Answer :
- Re-evaluate target binding pockets : Use cryo-EM or X-ray crystallography to confirm protein conformational states.
- Adjust computational parameters : Include solvent effects (explicit water models) or post-translational modifications in simulations.
- Experimental validation : Synthesize analogs with modified substituents (e.g., halogenation) to probe SAR. Link findings to theoretical frameworks (e.g., Hammett constants) to refine models .
Q. How can structure-activity relationships (SAR) be systematically established for derivatives?
- Methodological Answer :
- Systematic substitution : Replace dimethylphenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Modify the oxadiazole linker length/rigidity.
- Biological profiling : Test derivatives across multiple assays (e.g., enzyme inhibition, cellular uptake).
- Multivariate analysis (PCA, PLS) : Correlate structural descriptors (e.g., steric bulk, dipole moments) with activity. Reference similar triazole/oxadiazole systems to identify conserved pharmacophores .
Q. What methodologies address batch-to-batch variability in pharmacological data?
- Methodological Answer :
- Standardized synthesis protocols : Document reaction conditions (e.g., inert atmosphere, stoichiometric ratios).
- Quality control pipelines : Implement LC-MS for batch consistency and stability studies (e.g., pH/temperature stress tests).
- Meta-analysis : Pool data from multiple studies; use statistical tools (ANOVA, Bayesian modeling) to identify outliers and refine experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
